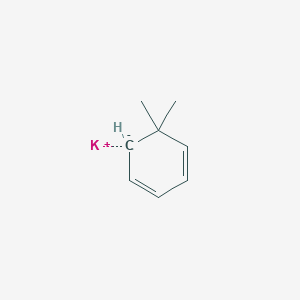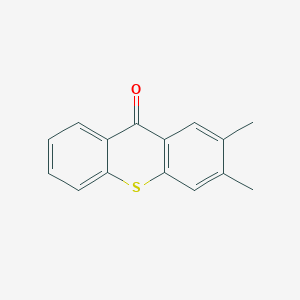
2,3-Dimethyl-9H-thioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photophysical properties and are widely used as photoinitiators in various polymerization processes. The compound’s structure consists of a thioxanthone core with two methyl groups attached at the 2 and 3 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-9H-thioxanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method includes the reaction of 2,3-dimethylphenol with thiosalicylic acid under acidic conditions to form the thioxanthone core. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthone to its corresponding thioxanthene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thioxanthone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthones with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-9H-thioxanthen-9-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-9H-thioxanthen-9-one primarily involves its role as a photoinitiator. Upon exposure to light, the compound absorbs photons and transitions to an excited state. This excited state can then transfer energy to other molecules, initiating polymerization reactions. The compound’s high triplet energy and long triplet lifetime make it particularly effective in these processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Dimethoxy-9H-thioxanthen-9-one
- 2,4-Diethyl-9H-thioxanthen-9-one
- Isopropyl thioxanthone (ITX)
Uniqueness
2,3-Dimethyl-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Compared to other thioxanthones, it offers a balance of high reactivity and stability, making it suitable for various applications in photopolymerization and photodynamic therapy .
Eigenschaften
CAS-Nummer |
81877-48-7 |
|---|---|
Molekularformel |
C15H12OS |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
2,3-dimethylthioxanthen-9-one |
InChI |
InChI=1S/C15H12OS/c1-9-7-12-14(8-10(9)2)17-13-6-4-3-5-11(13)15(12)16/h3-8H,1-2H3 |
InChI-Schlüssel |
RVABTWZCMKSODQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)SC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N'~1~-methyl-2-nitroethene-1,1-diamine](/img/structure/B14416848.png)
![Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)-](/img/structure/B14416851.png)
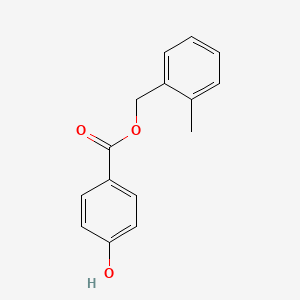

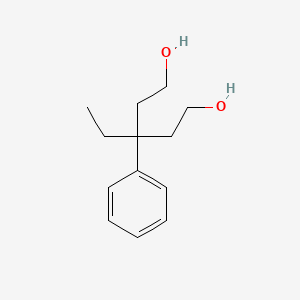
phosphanium chloride](/img/structure/B14416884.png)
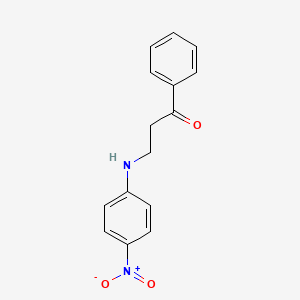
![[(Cyclohexylidenemethoxy)methyl]benzene](/img/structure/B14416895.png)
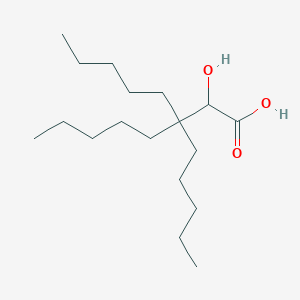
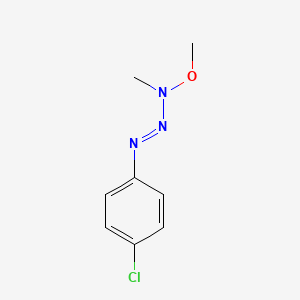


![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
